AA3-DLin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

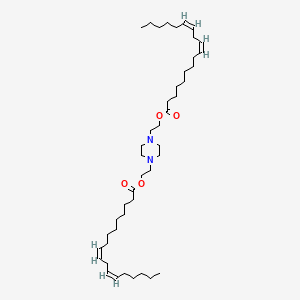

AA3-DLin is an ionizable cationic amino lipid with a pKa of 5.8. It has been widely used in combination with other lipids to form lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This compound has shown significant potential in various applications, including the development of vaccines and gene therapies .

準備方法

Synthetic Routes and Reaction Conditions

AA3-DLin is synthesized through a one-step chemical-biological enzyme-catalyzed esterification method using Candida antarctica Lipase B. This method involves the esterification of piperazine-1,4-diylbis(ethane-2,1-diyl) with (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate) .

Industrial Production Methods

In industrial settings, this compound is prepared using a microfluidic mixing process. The organic phase contains this compound, dioleoylphosphatidylethanolamine (DOPE), cholesterol, and dimyristoyl glycerol-polyethylene glycol (DMG-PEG), while the aqueous phase contains the mRNA of interest in sodium acetate buffer (25 mM, pH 5) .

化学反応の分析

Types of Reactions

AA3-DLin primarily undergoes esterification reactions. It is also involved in electrostatic interactions due to its ionizable nature, which allows it to condense negatively charged mRNA molecules .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include piperazine-1,4-diylbis(ethane-2,1-diyl) and (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate). The reaction conditions typically involve the use of Candida antarctica Lipase B as a catalyst .

Major Products

The major product formed from the esterification reaction is this compound itself, which is then used to form LNPs for mRNA delivery .

科学的研究の応用

AA3-DLin has been extensively studied for its applications in various fields:

作用機序

AA3-DLin exerts its effects through the formation of LNPs, which encapsulate mRNA molecules. The ionizable nature of this compound allows it to condense negatively charged mRNA via electrostatic interactions. Once the LNPs are taken up by cells, the acidic environment of the endosomes protonates this compound, destabilizing the endosomal membrane and facilitating the release of mRNA into the cytoplasm for protein translation .

類似化合物との比較

Similar Compounds

SM-102: Another ionizable lipid used in the formation of LNPs for mRNA delivery.

MC3: A cationic lipid used in the formulation of LNPs for siRNA delivery.

DLin-MC3-DMA: A lipid used in the development of Onpattro, the first FDA-approved siRNA drug.

Uniqueness of AA3-DLin

This compound stands out due to its high mRNA delivery efficiency and long-term stability. It can be stored at -20°C for up to 12 months without degrading the efficiency of mRNA delivery . Additionally, this compound LNPs have shown robust immunogenicity in preclinical studies, making them a promising candidate for various therapeutic applications .

特性

分子式 |

C44H78N2O4 |

|---|---|

分子量 |

699.1 g/mol |

IUPAC名 |

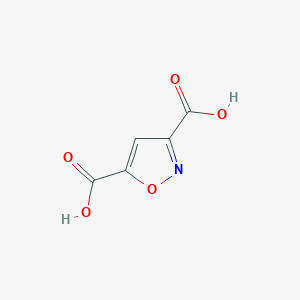

2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

InChIキー |

LJCULYBZRITLON-MAZCIEHSSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)

![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)